molecular formula C6H6FNO4S B6602159 rac-methyl (1R,2R)-1-cyano-2-(fluorosulfonyl)cyclopropane-1-carboxylate CAS No. 2137642-65-8

rac-methyl (1R,2R)-1-cyano-2-(fluorosulfonyl)cyclopropane-1-carboxylate

Cat. No. B6602159
CAS RN: 2137642-65-8
M. Wt: 207.18 g/mol
InChI Key: VZRZEZDADQQCPA-XINAWCOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-methyl (1R,2R)-1-cyano-2-(fluorosulfonyl)cyclopropane-1-carboxylate, also known as rac-MFCA, is a synthetic compound used in a variety of scientific research applications. It is a member of the class of fluorosulfonates, which are compounds with a carbon-sulfur-fluorine bond. Rac-MFCA is used in a variety of biochemical and physiological studies due to its unique properties. In

Scientific Research Applications

Rac-MFCA is used in a variety of scientific research applications. It is used in the study of enzyme kinetics, as it is a potent inhibitor of the enzyme acetylcholinesterase. It is also used in the study of enzyme-catalyzed reactions, as it is an effective substrate for many enzymes. In addition, rac-methyl (1R,2R)-1-cyano-2-(fluorosulfonyl)cyclopropane-1-carboxylate is used to study the effects of nitric oxide on cell signaling pathways. Finally, it is used in the study of protein-protein interactions, as it is an effective inhibitor of many proteins.

Mechanism of Action

Rac-MFCA acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking the binding of the substrate. This prevents the enzyme from catalyzing the reaction, thus inhibiting the enzyme. Rac-MFCA also acts as a substrate for enzymes, as it binds to the active site of the enzyme and allows the enzyme to catalyze the reaction. Finally, rac-methyl (1R,2R)-1-cyano-2-(fluorosulfonyl)cyclopropane-1-carboxylate acts as an inhibitor of protein-protein interactions by binding to the active site of the protein and blocking the binding of the other protein.
Biochemical and Physiological Effects
Rac-MFCA has a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. This can lead to an increase in acetylcholine levels, which can have a variety of effects on the body. In addition, this compound has been shown to inhibit the enzyme nitric oxide synthase, which is involved in the production of nitric oxide. This can lead to a decrease in nitric oxide levels, which can have a variety of effects on the body.

Advantages and Limitations for Lab Experiments

Rac-MFCA has several advantages for lab experiments. It is a potent inhibitor of enzymes, which makes it ideal for studying enzyme kinetics and enzyme-catalyzed reactions. It is also an effective substrate for enzymes, which makes it ideal for studying protein-protein interactions. In addition, rac-methyl (1R,2R)-1-cyano-2-(fluorosulfonyl)cyclopropane-1-carboxylate is a relatively small molecule, which makes it easier to work with in the lab.
However, there are some limitations to using this compound in lab experiments. It has a relatively short half-life, which means that it may need to be replaced more often than other compounds. In addition, this compound is a relatively expensive compound, which can make it cost-prohibitive for some experiments.

Future Directions

There are several potential future directions for the use of rac-methyl (1R,2R)-1-cyano-2-(fluorosulfonyl)cyclopropane-1-carboxylate in scientific research. One potential direction is the use of this compound in drug discovery and development. Rac-MFCA could be used to identify potential drug targets and to develop new drugs that target those targets. In addition, this compound could be used to study the effects of drugs on cell signaling pathways and other biochemical and physiological processes.
Another potential future direction is the use of this compound in biotechnology and synthetic biology. Rac-MFCA could be used to engineer new enzymes with improved properties or to create new pathways for the production of useful compounds. Finally, this compound could be used to study the effects of environmental toxins on biochemical and physiological processes.
Conclusion
In conclusion, this compound is a synthetic compound with a variety of scientific research applications. It is used in the study of enzyme kinetics, enzyme-catalyzed reactions, cell signaling pathways, and protein-protein interactions. It has several advantages for lab experiments, such as its potency as an inhibitor and substrate for enzymes, and its relatively small size. However, there are some limitations to its use, such as its short half-life and high cost. There are several potential future directions for the use of this compound, including drug discovery and development, biotechnology and synthetic biology, and the study of environmental toxins.

Synthesis Methods

Rac-MFCA is synthesized through a two-step process. The first step involves the reaction of 1,2-dichlorocyclopropane with methanesulfonyl chloride in the presence of a base. This reaction produces 1,2-dichloro-2-(chloromethyl)cyclopropane-1-carboxylate. The second step involves the reaction of 1,2-dichloro-2-(chloromethyl)cyclopropane-1-carboxylate with potassium fluoride in the presence of a base. This reaction produces rac-methyl (1R,2R)-1-cyano-2-(fluorosulfonyl)cyclopropane-1-carboxylate.

properties

IUPAC Name

methyl (1R,2R)-1-cyano-2-fluorosulfonylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO4S/c1-12-5(9)6(3-8)2-4(6)13(7,10)11/h4H,2H2,1H3/t4-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRZEZDADQQCPA-XINAWCOVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1S(=O)(=O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]1(C[C@H]1S(=O)(=O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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